molecular formula C14H12O3 B1632503 2,4,7-Trihydroxy-9,10-dihydrophenanthrene CAS No. 70205-52-6

2,4,7-Trihydroxy-9,10-dihydrophenanthrene

Cat. No. B1632503
CAS RN: 70205-52-6
M. Wt: 228.24 g/mol
InChI Key: FZQKVXUXKVNUBG-UHFFFAOYSA-N
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Description

2,4,7-Trihydroxy-9,10-dihydrophenanthrene is a dihydrophenanthrene derivative that can be isolated from the air-dried whole plant of Pholidota chinensis Lindl.. It exhibits potent activities, with an IC50 of 16.2 μM in a DPPH radical-scavenging assay .

Scientific Research Applications

Antioxidant Activities

2,4,7-Trihydroxy-9,10-dihydrophenanthrene has been identified in various natural sources and exhibits significant antioxidant activities. In a study by Guo et al. (2007), compounds including 2,4,7-trihydroxy-9,10-dihydrophenanthrene were isolated from the plant Pholidota yunnanensis and demonstrated substantial DPPH free radical scavenging activity, suggesting their potential as natural antioxidants (Guo, Wang, Wang, Kitanaka, & Yao, 2007).

Chemical Structure and Synthesis

Research in chemical synthesis has identified 2,4,7-trihydroxy-9,10-dihydrophenanthrene as a notable compound. For example, the work by Barton et al. (1980) on the radical decarboxylation of carboxylic acids into hydrocarbons showcases the synthesis and transformation of similar dihydrophenanthrene compounds, which underscores the importance of these compounds in organic synthesis and chemical studies (Barton, Dowlatshahi, Motherwell, & Villemin, 1980).

Biological Activities

Several studies have explored the diverse biological activities of dihydrophenanthrenes, including compounds structurally similar to 2,4,7-trihydroxy-9,10-dihydrophenanthrene. For instance, in the research by Yang et al. (2007), dihydrophenanthrenes isolated from Dendrobium nobile stems were found to possess antifibrotic activity, indicating their potential in developing treatments for fibrotic diseases (Yang, Sung, & Kim, 2007).

Antifungal and Cytotoxic Properties

Research has also highlighted the antifungal and cytotoxic properties of dihydrophenanthrenes. Freitas et al. (2015) investigated new dihydrophenanthrenes and found that certain compounds exhibited significant cytotoxicity against cancer cell lines and antifungal activity, suggesting their potential in developing new therapeutic agents (Freitas, Boaventura, Santos, Stehmann, Júnior, Lopes, Magalhães, Silva, & Resende, 2015).

Phytotoxicity and Allelopathic Effects

Dihydrophenanthrenes, including those structurally related to 2,4,7-trihydroxy-9,10-dihydrophenanthrene, have been shown to possess phytotoxicity and allelopathic effects. DellaGreca et al. (2002) identified compounds from Juncus acutus that displayed significant in vitro phytotoxicity against aquatic microalgae, highlighting their potential application in studying plant interactions and allelopathy (DellaGreca, Fiorentino, Isidori, Lavorgna, Monaco, Previtera, & Zarrelli, 2002).

Future Directions

: Wang, J., et al. Stilbene and dihydrophenanthrene derivatives from Pholidota chinensis and their nitric oxide inhibitory and radical-scavenging activities. J Nat Med, 61, 381-386 (2007).

properties

IUPAC Name

9,10-dihydrophenanthrene-2,4,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-10-3-4-12-8(5-10)1-2-9-6-11(16)7-13(17)14(9)12/h3-7,15-17H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQKVXUXKVNUBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=C1C=C(C=C3)O)C(=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,7-Trihydroxy-9,10-dihydrophenanthrene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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